7-(Hydroxymethyl)spiro[3.5]nonan-2-one 7-(Hydroxymethyl)spiro[3.5]nonan-2-one
Brand Name: Vulcanchem
CAS No.: 2551118-63-7
VCID: VC5229407
InChI: InChI=1S/C10H16O2/c11-7-8-1-3-10(4-2-8)5-9(12)6-10/h8,11H,1-7H2
SMILES: C1CC2(CCC1CO)CC(=O)C2
Molecular Formula: C10H16O2
Molecular Weight: 168.236

7-(Hydroxymethyl)spiro[3.5]nonan-2-one

CAS No.: 2551118-63-7

Cat. No.: VC5229407

Molecular Formula: C10H16O2

Molecular Weight: 168.236

* For research use only. Not for human or veterinary use.

7-(Hydroxymethyl)spiro[3.5]nonan-2-one - 2551118-63-7

Specification

CAS No. 2551118-63-7
Molecular Formula C10H16O2
Molecular Weight 168.236
IUPAC Name 7-(hydroxymethyl)spiro[3.5]nonan-2-one
Standard InChI InChI=1S/C10H16O2/c11-7-8-1-3-10(4-2-8)5-9(12)6-10/h8,11H,1-7H2
Standard InChI Key ZOKMGPVAEKDEKK-UHFFFAOYSA-N
SMILES C1CC2(CCC1CO)CC(=O)C2

Introduction

7-(Hydroxymethyl)spiro[3.5]nonan-2-one is a synthetic organic compound with a unique spirocyclic structure. It belongs to the class of spiro compounds, which are characterized by a central atom (usually carbon) bonded to two rings that do not share any other atoms. The compound's structure includes a hydroxymethyl group attached to the spiro ring system, which is a key feature influencing its chemical and biological properties.

Despite the limited availability of specific research articles directly focused on 7-(Hydroxymethyl)spiro[3.5]nonan-2-one, understanding its structure and potential applications requires a broader look at similar compounds and their properties. This article aims to provide an overview of the compound, its potential synthesis methods, and any relevant data that might be inferred from related compounds.

Synthesis Methods

While specific synthesis methods for 7-(Hydroxymethyl)spiro[3.5]nonan-2-one are not detailed in the available literature, spiro compounds are generally synthesized through reactions that form the spiro ring system. Common methods include:

  • Cyclization reactions: These involve the formation of a new ring by intramolecular reactions.

  • Spiroannulation: This involves the attachment of a new ring to an existing one via a spiro carbon atom.

Potential Applications

Potential ApplicationDescription
Pharmaceutical IntermediatesCould serve as a building block for more complex molecules due to its reactive hydroxymethyl group.
Biological ActivityMay exhibit biological activity similar to other spiro compounds, though specific studies are needed.

Research Findings and Future Directions

Given the lack of direct research findings on 7-(Hydroxymethyl)spiro[3.5]nonan-2-one, future studies should focus on its synthesis, characterization, and potential biological activities. Techniques such as NMR, IR, and mass spectrometry would be essential for confirming its structure and purity.

TechniquePurpose
NMR SpectroscopyTo confirm the molecular structure and identify any stereoisomers.
IR SpectroscopyTo identify functional groups present in the compound.
Mass SpectrometryTo determine the molecular weight and fragmentation pattern.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator